N-(2,2,2-trifluoroethyl)pyridin-2-amine
Overview
Description
“N-(2,2,2-trifluoroethyl)pyridin-2-amine” is a chemical compound with the molecular formula C7H7F3N2 . It has a molecular weight of 176.14 .
Molecular Structure Analysis
The InChI code for “N-(2,2,2-trifluoroethyl)pyridin-2-amine” is 1S/C7H7F3N2/c8-7(9,10)5-12-6-3-1-2-4-11-6/h1-4H,5H2,(H,11,12) .Chemical Reactions Analysis
While specific chemical reactions involving “N-(2,2,2-trifluoroethyl)pyridin-2-amine” are not available, it’s known that trifluoroethyl compounds can participate in various types of reactions, including cycloaddition and cascade reactions .Physical And Chemical Properties Analysis
“N-(2,2,2-trifluoroethyl)pyridin-2-amine” is a solid at room temperature . It should be stored in a dark place under an inert atmosphere .Scientific Research Applications
-
Catalytic Asymmetric Synthesis
- Summary of Application : N-2,2,2-trifluoroethylisatin ketimines have been used as catalysts in various organic synthesis reactions .
- Methods of Application : In 2019, Ye and co-workers reported the use of chiral primary amine C20 as a catalyst to catalyze the remote regioselective asymmetric [3 + 2] cycloaddition reaction between N-2,2,2-trifluoroethyl isatin ketimines .
- Results : The introduction of this functional group into drug molecules often significantly changes the fat solubility of the parent compound, enhances the metabolic stability of the molecule, and affects its biological activities such as drug absorption, distribution, and donor-receptor interaction .
-
Agrochemical and Pharmaceutical Industries
- Summary of Application : Trifluoromethylpyridine (TFMP) and its derivatives have been used in the agrochemical and pharmaceutical industries .
- Methods of Application : The major use of TFMP derivatives is in the protection of crops from pests .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
-
Catalyst-Free Self-Catalyzed Reactions
- Summary of Application : N-2,2,2-trifluoroethylisatin ketimines have been used in catalyst-free self-catalyzed reactions .
- Methods of Application : A novel strategy for the [3 + 2] cycloaddition of N-2,2,2-trifluoroethylisatin ketimines to benzynes was described by the Ko group in 2018 .
- Results : The introduction of this functional group into drug molecules often significantly changes the fat solubility of the parent compound, enhances the metabolic stability of the molecule, and affects its biological activities such as drug absorption, distribution, and donor-receptor interaction .
-
Contrast Agents for 19F Magnetic Resonance Imaging (MRI)
- Summary of Application : A series of Cu (II) complexes with cyclam-based ligands containing two N-(2,2,2-trifluoroethyl)-aminoalkyl pendant arms in 1,8-positions was studied in respect to potential use as contrast agents for 19F magnetic resonance imaging (MRI) .
- Methods of Application : Geometric parameters (especially distances between fluorine atoms and the central metal ion) were determined for each complex .
- Results : The NMR longitudinal relaxation times (T1) of 19F nuclei in the ligands at clinically relevant fields and temperatures were significantly shortened upon Cu (II) binding . The signals show promising T2*/T1 ratios in the range 0.25–0.55, assuring their good applicability to 19F NMR/MRI .
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation (H317) and eye irritation (H319). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Future Directions
Trifluoroethyl compounds, such as “N-(2,2,2-trifluoroethyl)pyridin-2-amine”, have potential applications in various fields due to the unique properties of fluorine atoms and fluorine-containing groups . They are widely used in the field of new drug development . It is expected that many novel applications of trifluoroethyl compounds will be discovered in the future .
properties
IUPAC Name |
N-(2,2,2-trifluoroethyl)pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2/c8-7(9,10)5-12-6-3-1-2-4-11-6/h1-4H,5H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTQCRYXEBMFEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2,2-trifluoroethyl)pyridin-2-amine |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.